3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
This compound features a benzamide moiety linked to a pyrrolo[3,2,1-ij]quinolin-2-one core substituted with a chlorine atom at the 3-position of the benzamide ring. The pyrroloquinolinone scaffold is a tricyclic system with a fused pyrrole and quinoline structure, which is known for diverse pharmacological activities. The chlorine substituent enhances electrophilicity and may influence binding interactions in biological targets.
Properties
IUPAC Name |
3-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZJJDUPKHBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Cl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro group and a pyrroloquinoline moiety. Its molecular formula is , and it has a molecular weight of approximately 285.74 g/mol. The presence of the chloro group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cell growth and division. Inhibiting these enzymes can lead to antiproliferative effects in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain Gram-positive bacteria. Its structural similarity to other known antibacterial agents indicates potential mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biological Activity Data
| Activity Type | Target | IC50 Value | Source |
|---|---|---|---|
| Kinase Inhibition | CDK2 | 0.36 µM | |
| Antibacterial | Gram-positive bacteria | Not specified |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various pyrroloquinoline derivatives, this compound demonstrated significant antiproliferative activity against HeLa (cervical cancer) and HCT116 (colorectal cancer) cell lines. The mechanism was linked to the inhibition of CDK2 activity, leading to cell cycle arrest in the G1 phase.
Case Study 2: Antimicrobial Properties
A separate investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to that of standard antibiotics. This suggests its potential use as a lead compound in developing new antibacterial agents.
Comparison with Similar Compounds
Spectral and Physicochemical Properties
- NMR Trends : Chloro-substituted benzamides (e.g., 3i) show distinct aromatic proton shifts (δ 7.2–8.5 ppm) compared to morpholine-substituted analogs (δ 3.0–4.0 ppm for morpholine protons) .
- Molecular Weight : The target compound’s calculated molecular weight (~355.8) is lower than morpholine-containing analogs (368.1160) due to the absence of the morpholine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
